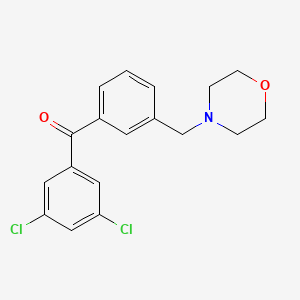
3,5-Dichloro-3'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Paper describes the synthesis of a series of novel morpholine conjugated benzophenone analogues. These compounds were synthesized from (4-hydroxy-aryl)-aryl methanones through a multi-step reaction sequence. Although the specific synthesis of 3,5-Dichloro-3'-morpholinomethyl benzophenone is not detailed, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
In paper , the influence of solvates on the molecular conformation of a morpholinemethyl benzophenone derivative is analyzed. The study shows that the molecular conformation can vary significantly depending on the interactions with solvents. This suggests that the molecular structure of 3,5-Dichloro-3'-morpholinomethyl benzophenone could also exhibit different conformations under various conditions.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 3,5-Dichloro-3'-morpholinomethyl benzophenone. However, paper discusses the complexation of thorium with a modified benzophenone, which indicates that benzophenone derivatives can participate in complexation reactions. This could imply that 3,5-Dichloro-3'-morpholinomethyl benzophenone may also form complexes with certain metals or act as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3,5-Dichloro-3'-morpholinomethyl benzophenone are not directly reported, paper provides a comprehensive analysis of a related compound using Density Functional Theory (DFT) calculations. These calculations include equilibrium geometry, energy levels, and non-linear optical properties. Similar computational methods could be applied to 3,5-Dichloro-3'-morpholinomethyl benzophenone to predict its properties.
Applications De Recherche Scientifique
Stability and Toxicity in Water Treatment
- 3,5-Dichloro-3'-morpholinomethyl benzophenone has been studied for its stability and toxicity in water treatment processes. Research by Zhuang et al. (2013) focused on the transformation of UV filters in chlorinated water, including the formation of chlorinated products like 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, highlighting its less stability compared to parent compounds in water (Zhuang et al., 2013).
Photochemical Properties in Biological Chemistry
- The photochemical properties of benzophenone derivatives, including 3,5-Dichloro-3'-morpholinomethyl benzophenone, have applications in bioorganic chemistry and material science. Dormán et al. (2016) discussed how these compounds, upon excitation, form a biradicaloid triplet state useful in binding/contact site mapping and proteome profiling (Dormán et al., 2016).
Cytotoxicity Studies
- Utsunomiya et al. (2019) investigated the cytotoxic effects of benzophenone-3 derivatives, including the impact on intracellular Zn2+ levels in rat thymocytes. This research helps understand the cellular toxicity mechanisms of benzophenone derivatives (Utsunomiya et al., 2019).
Antitumor Activity
- The antitumor activity of novel benzophenone derivatives, including 3,5-Dichloro-3'-morpholinomethyl benzophenone, has been studied by Kumazawa et al. (1997). They found that these compounds exhibit potent cytotoxic activity against various cancer cells and have significant antitumor activity in vivo (Kumazawa et al., 1997).
Environmental Impact and Ecotoxicology
- Several studies have explored the environmental occurrence, transformation, and potential ecotoxicological impact of benzophenone-3 and its derivatives. Kim and Choi (2014) conducted a review highlighting the ecological risks associated with benzophenone-3, which is structurally similar to 3,5-Dichloro-3'-morpholinomethyl benzophenone. Their research provides insights into the environmental impact of such compounds (Kim & Choi, 2014).
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGLHAPAVNMDIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643108 |
Source


|
| Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-26-2 |
Source


|
| Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
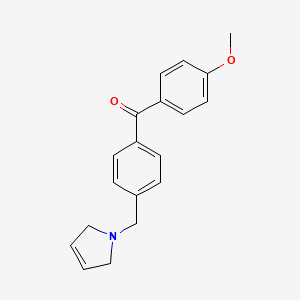
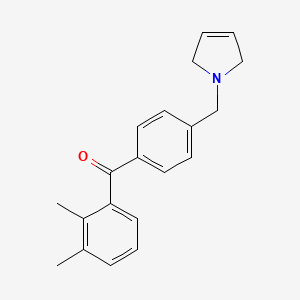
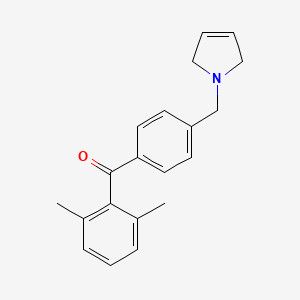
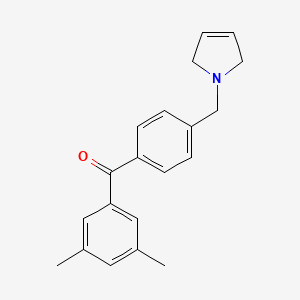
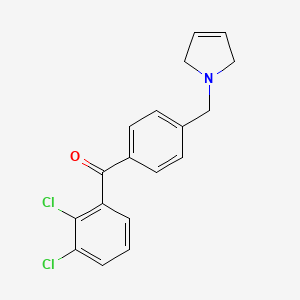
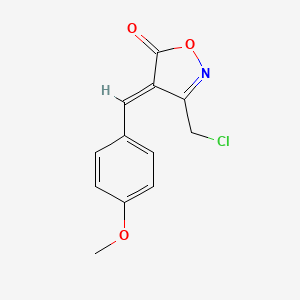
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)
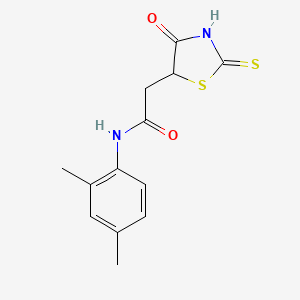
![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)
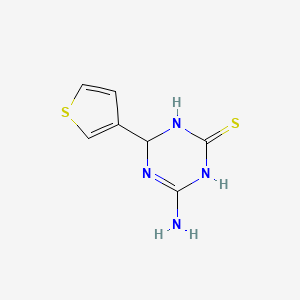
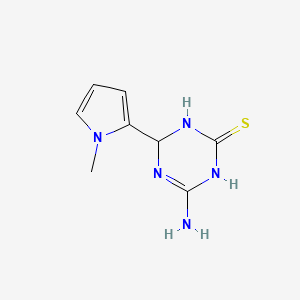
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)
